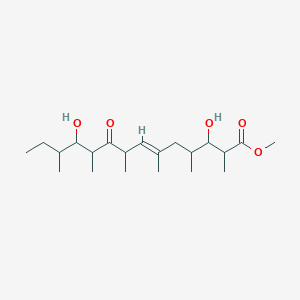

Ebelactone A, methyl ester

Description

Historical Discovery and Isolation of Ebelactones from Microbial Sources

The discovery of ebelactones is rooted in the extensive screening of microbial metabolites for biologically active compounds.

Original Identification from Actinomycetes Strains

Ebelactones were first discovered in 1980 by a team of researchers led by Hamao Umezawa. sigmaaldrich.com They were isolated from the culture broth of a soil actinomycete, strain MG7-G1, which was identified as being closely related to Streptomyces aburaviensis. sigmaaldrich.comchembk.com This discovery was part of a broader effort to find novel enzyme inhibitors from microbial sources. The compounds were named ebelactones, and two primary analogues were identified, Ebelactone A and Ebelactone B, which differ by a single ethyl group versus a methyl group at the C-2 position of the lactone ring. caymanchem.com

Characterization of Ebelactone A as a β-Lactone Inhibitor

Following its isolation, Ebelactone A was characterized as a potent inhibitor of esterases and lipases. sigmaaldrich.comresearchgate.net Its inhibitory activity is attributed to the strained β-lactone ring, which is a four-membered cyclic ester. sigmaaldrich.com This structural motif is highly reactive and can covalently modify the active sites of target enzymes, particularly those with a serine residue in their catalytic center, leading to their inactivation. researchgate.net Ebelactone A has been shown to inhibit not only mammalian enzymes but also microbial enzymes like cutinases from fungal pathogens. caymanchem.com This broad-spectrum inhibitory action underscores the significance of the β-lactone functional group. sigmaaldrich.comfoster77.co.uk

Phylogenetic and Ecological Context of Ebelactone A Producers

The organisms responsible for producing Ebelactone A belong to a well-studied group of bacteria known for their complex secondary metabolism.

Isolation from Streptomyces Species

Ebelactone A is produced by the bacterial genus Streptomyces, specifically identified from strains of Streptomyces aburaviensis. sigmaaldrich.comchembk.com Streptomyces are Gram-positive, filamentous bacteria commonly found in soil and marine environments. beilstein-journals.org They are renowned for their ability to produce a vast array of secondary metabolites with diverse chemical structures and biological activities. beilstein-journals.org The isolation of ebelactones from Streptomyces is consistent with the genus's reputation as a prolific source of natural products. nih.gov

Broader Context of Microbial Secondary Metabolites

Streptomyces and other actinomycetes are responsible for producing over two-thirds of all known antibiotics of microbial origin, as well as many other bioactive compounds, including anticancer agents, immunosuppressants, and enzyme inhibitors. beilstein-journals.org These compounds, known as secondary metabolites, are not essential for the primary growth of the organism but are thought to play crucial roles in their survival and interaction with the environment. They can function as chemical defenses against competing microbes, as signaling molecules, or in nutrient acquisition. beilstein-journals.org The production of Ebelactone A by Streptomyces is a classic example of the complex chemical arsenal (B13267) produced by these microorganisms to thrive in their ecological niches.

Structural Relationship of Ebelactone A to Ebelactone A, Methyl Ester

The structural difference between Ebelactone A and this compound arises from a straightforward chemical transformation of the β-lactone ring. This compound is the product of the methanolysis of Ebelactone A.

This reaction involves the nucleophilic attack of methanol (B129727) on the electrophilic carbonyl carbon of the β-lactone ring. The high strain of the four-membered ring makes it susceptible to ring-opening reactions. beilstein-journals.org This process breaks the ester bond within the lactone, resulting in a linear β-hydroxy acid methyl ester. beilstein-journals.org Therefore, this compound is an acyclic derivative of Ebelactone A, where the cyclic ester has been converted into a methyl ester at one end and a secondary alcohol at the beta position. This structural modification significantly alters the chemical properties of the molecule, including its reactivity and potential biological activity, as the key β-lactone pharmacophore is no longer present.

Structure

2D Structure

Properties

IUPAC Name |

methyl (E)-3,11-dihydroxy-2,4,6,8,10,12-hexamethyl-9-oxotetradec-6-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O5/c1-9-13(3)18(22)16(6)19(23)14(4)10-12(2)11-15(5)20(24)17(7)21(25)26-8/h10,13-18,20,22,24H,9,11H2,1-8H3/b12-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMGZXATJGSIDQ-ZRDIBKRKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(C)C(=O)C(C)C=C(C)CC(C)C(C(C)C(=O)OC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)C(C(C)C(=O)C(C)/C=C(\C)/CC(C)C(C(C)C(=O)OC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Biogenetic Pathways of Ebelactone a

Polyketide Synthase (PKS) Involvement in Ebelactone A Core Skeleton Formation

The fundamental carbon framework of Ebelactone A is assembled through a polyketide pathway. beilstein-journals.orgnih.gov This process is governed by a large, multi-domain enzymatic complex known as a polyketide synthase (PKS).

PKS Type I Origin

The polyketide synthase responsible for Ebelactone A biosynthesis is classified as a Type I PKS. beilstein-journals.orgwikipedia.org These are large, modular proteins where each module is responsible for one cycle of chain elongation. wikipedia.orgbeilstein-journals.org The assembly line nature of Type I PKSs allows for the controlled and sequential addition of extender units to build the polyketide chain. wikipedia.org In the case of Ebelactone A, the backbone is constructed from one molecule of acetic acid and six molecules of propionic acid. nih.gov The PKS modules contain various domains, including ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains, which work in concert to catalyze the condensation reactions. wikipedia.org

Identification of Biosynthetic Gene Clusters

The genetic blueprint for the Ebelactone A PKS is located within a biosynthetic gene cluster (BGC) in the producing organism, Streptomyces aburaviensis ATCC 31860. beilstein-journals.orgnih.gov The identification of this gene cluster has been crucial for understanding the biosynthesis of Ebelactone A. beilstein-journals.orgnih.gov The ebe BGC contains the genes encoding the multimodular PKS proteins. beilstein-journals.orgsecondarymetabolites.org Analysis of the BGC has revealed the organization of the PKS modules and domains, providing insights into the step-by-step construction of the polyketide chain. beilstein-journals.org Interestingly, re-sequencing of the gene cluster has clarified that the Ebelactone PKS follows the colinear modular paradigm faithfully, contrary to some earlier proposals. beilstein-journals.org

Mechanistic Insights into β-Lactone Ring Biogenesis

A key and fascinating aspect of Ebelactone A biosynthesis is the formation of the strained four-membered β-lactone ring. nih.gov This feature is critical to its biological activity.

Proposed Cyclization Mechanisms: β-Hydroxy Group Attack on Carbonyl Moiety

Isotopic labeling studies have provided strong evidence for the mechanism of β-lactone ring formation. nih.gov It is proposed that the cyclization occurs through the intramolecular attack of a β-hydroxy group on the carbonyl moiety of the acyclic polyketide precursor. beilstein-journals.orgnih.gov This nucleophilic attack leads to the formation of the characteristic four-membered ring. nih.gov This mechanism has been supported by experiments using sodium [1-¹³C,¹⁸O₂]propionate, which demonstrated the retention pattern of the isotopes in the final Ebelactone A product. nih.govresearchgate.net

In vitro Modeling of Cyclization from Acyclic Precursors

To further investigate the cyclization mechanism, in vitro experiments have been conducted. beilstein-journals.orgnih.gov The reaction of Ebelactone A with N-acetylcysteamine (NAC) yields a β-hydroxyacyl thioester, which serves as an acyclic precursor mimic. nih.govresearchgate.net This thioester has been shown to quantitatively cyclize to form Ebelactone A in an aqueous ethanol (B145695) solution. nih.govresearchgate.net This spontaneous cyclization in a biomimetic model supports the hypothesis that the formation of the β-lactone ring can occur on the surface of the PKS, without the direct catalytic action of a TE domain. nih.govscispace.com This suggests that the PKS itself may facilitate a conformation of the polyketide chain that favors the intramolecular attack, leading to the release of the final product. nih.govacs.org

Potential for Biosynthetic Pathway Engineering and Derivatization

Strategies for Modulating Ebelactone A Production

Increasing the yield of Ebelactone A from its native producer, Streptomyces aburaviensis, or a heterologous host is a key objective for its potential applications. Several strategies, common in the field of natural product biotechnology, can be envisioned, although specific published examples of their application to Ebelactone A are limited.

Fermentation Optimization: The production of secondary metabolites like Ebelactone A is highly dependent on the culture conditions. Optimizing fermentation parameters is a primary strategy to enhance yield. This involves the systematic variation of factors such as media composition (carbon and nitrogen sources), pH, temperature, and aeration. For polyketide fermentations, the supply of specific precursors can also be crucial. Since Ebelactone A biosynthesis utilizes acetate (B1210297) and propionate (B1217596) units, supplementing the fermentation broth with these precursors could potentially increase the titer. beilstein-journals.orgnih.govnih.gov

Metabolic Engineering of the Native Producer: Genetic manipulation of the native producer, S. aburaviensis, offers a more targeted approach to increasing yield. This can involve several strategies:

Promoter Engineering: The expression of the ebelactone biosynthetic gene cluster (ebo) is likely controlled by specific regulatory elements. Replacing the native promoter with a strong, constitutive promoter can lead to enhanced transcription of the entire pathway and, consequently, higher product yields. dtu.dk

Upregulation of Precursor Supply: The biosynthesis of Ebelactone A requires a steady supply of malonyl-CoA and methylmalonyl-CoA. Engineering the primary metabolism of S. aburaviensis to channel more carbon flux towards these precursors can significantly boost production.

Elimination of Competing Pathways: The metabolic resources of the cell are finite. Knocking out genes of competing secondary metabolite pathways can redirect precursors and energy towards Ebelactone A biosynthesis.

Heterologous Expression: The ebelactone biosynthetic gene cluster can be cloned and expressed in a more genetically tractable and faster-growing host organism. researchgate.netsemanticscholar.org Model Streptomyces species, such as S. coelicolor or S. lividans, are common choices for heterologous expression of actinobacterial pathways due to their well-characterized genetics and ability to provide the necessary precursors. nih.govfrontiersin.org Successful heterologous expression allows for easier genetic manipulation and can sometimes lead to higher yields compared to the native producer. frontiersin.org This approach also facilitates the creation of engineered strains optimized for industrial-scale fermentation. nih.gov

| Strategy | Description | Potential for Ebelactone A |

| Fermentation Optimization | Modification of culture conditions (media, pH, temperature) and precursor feeding (acetate, propionate) to enhance growth and secondary metabolism. | High potential, as it is a standard and effective method for improving yields of microbial natural products. nih.govnih.gov |

| Metabolic Engineering | Genetic modification of the native host to increase precursor supply, enhance gene expression (e.g., promoter swapping), or eliminate competing pathways. | High potential, particularly in upregulating malonyl-CoA and methylmalonyl-CoA pools. dtu.dk |

| Heterologous Expression | Transferring the ebo gene cluster to a well-characterized, robust host like S. coelicolor for improved production and easier genetic manipulation. | High potential, as it has been successfully applied to many other polyketides, including those with complex structures like epothilone. semanticscholar.orgnih.gov |

Enzymatic Tailoring and Diversification Mechanisms

The generation of structural diversity from a common natural product scaffold is often achieved through the action of tailoring enzymes. beilstein-journals.orgsemanticscholar.org These enzymes modify the core structure, for instance, through glycosylation, methylation, oxidation, or acylation, leading to a range of derivatives with different properties. semanticscholar.orgfrontiersin.org

Natural Diversification: The existence of Ebelactone B, which contains an ethyl group at C-2 instead of the methyl group found in Ebelactone A, demonstrates that the biosynthetic machinery of S. aburaviensis possesses some inherent flexibility. nih.gov This variation likely arises from the ability of the acyltransferase (AT) domain in one of the PKS modules to accept both methylmalonyl-CoA (leading to Ebelactone A) and ethylmalonyl-CoA (leading to Ebelactone B) as substrates.

Engineered Diversification:

Precursor-Directed Biosynthesis: This technique involves feeding synthetic, non-natural precursors to the producing organism. nih.govdepaul.edu If the biosynthetic enzymes are sufficiently flexible, they can incorporate these artificial precursors into the final product, generating novel analogues. For Ebelactone A, feeding analogs of propionate could potentially lead to the incorporation of different alkyl side chains. acs.orgacs.org

Combinatorial Biosynthesis: This involves the genetic modification of the biosynthetic pathway itself. For example, the AT domains within the ebelactone PKS could be swapped with AT domains from other PKS clusters that have different substrate specificities. This could lead to the incorporation of different extender units and the creation of a library of novel ebelactone derivatives.

In Vitro Biocatalysis: The tailoring enzymes from the ebelactone gene cluster, or from other natural product pathways, could be expressed and purified. These enzymes could then be used in vitro to modify the Ebelactone A scaffold in a controlled manner. frontiersin.org This chemoenzymatic approach allows for the targeted synthesis of specific derivatives that may be difficult to obtain through fermentation or total synthesis. nih.gov While the specific tailoring enzymes of the ebo cluster have not been functionally characterized, the gene cluster likely contains genes encoding enzymes such as oxidoreductases or transferases that could be explored for such purposes. uea.ac.uk

| Diversification Method | Description | Potential Application to Ebelactone A |

| Natural Analogs | Exploiting the natural production of related compounds, such as Ebelactone B, which differs in its C-2 side chain. | Demonstrates the inherent flexibility of the PKS machinery. |

| Precursor-Directed Biosynthesis | Supplying non-natural starter or extender unit analogs to the fermentation culture to be incorporated into the ebelactone backbone. | Could generate a range of Ebelactone A derivatives with modified side chains. nih.govdepaul.edu |

| Combinatorial Biosynthesis | Genetic engineering of the PKS modules, such as swapping acyltransferase (AT) domains, to incorporate different building blocks. | A powerful but complex method to create a library of novel ebelactones. |

| Chemoenzymatic Synthesis | Using isolated tailoring enzymes (e.g., hydroxylases, glycosyltransferases) to modify the Ebelactone A molecule in vitro. | Allows for precise, targeted modifications of the ebelactone scaffold. nih.govfrontiersin.org |

Chemical Synthesis and Synthetic Strategies of Ebelactone a and Analogues

Total Synthesis Approaches to Ebelactone A

The construction of the chiral centers and the carbon skeleton of Ebelactone A has necessitated the use of highly specific and stereocontrolled reactions. These methodologies are crucial for achieving the desired stereochemistry of the final natural product.

Aldol (B89426) reactions are fundamental carbon-carbon bond-forming reactions that have been pivotal in the synthesis of Ebelactone A. The use of boron enolates in aldol reactions is particularly powerful for creating β-hydroxy carbonyl compounds with high stereoselectivity, due to the formation of tight, chair-like cyclic transition states. organicreactions.orgharvard.eduresearchgate.net The stereochemical outcome of these reactions can be controlled by the geometry of the enolate. harvard.edu

In one of the early total syntheses of (±)-ebelactone A, a strategy employing a series of three boron enolate aldol reactions was utilized. researchgate.net This approach, coupled with an Ireland ester enolate Claisen rearrangement, successfully constructed the carbon backbone. researchgate.net Another synthetic route toward (-)-ebelactones A and B featured a Hoppe homoaldol reaction as a key fragment linkage step. researchgate.net

| Aldol Reaction Type | Role in Ebelactone A Synthesis | Key Features |

| Boron Enolate Aldol | Construction of the carbon skeleton | Proceeds via a tight, cyclic transition state, allowing for high stereocontrol. organicreactions.orgresearchgate.net Used in a series to build up the molecule. researchgate.net |

| Hoppe Homoaldol | Key fragment linkage reaction | Utilized for connecting major fragments of the molecule in the synthesis of (-)-ebelactones A and B. researchgate.net |

| Evans' Syn Aldol | Establishment of stereocenters | Used to create a syn aldol product as a single diastereoisomer in high yield (95%) during the synthesis of a key fragment. acs.org |

Rearrangement reactions offer powerful methods for complex structural modifications. The synthesis of (-)-ebelactones A and B has employed a copper(I)-mediated 1,2-metallate rearrangement of a metallated enol carbamate (B1207046) as a key step for linking molecular fragments. researchgate.net

The Ireland ester enolate Claisen rearrangement, a acs.orgacs.org-sigmatropic rearrangement of an allylic ester, has also been a cornerstone in the synthesis of Ebelactone A. researchgate.netwikipedia.org This reaction proceeds through a concerted, six-membered chair-like transition state to form γ,δ-unsaturated carboxylic acids. wikipedia.orgchem-station.com A key advantage of the Ireland-Claisen rearrangement is the ability to control the enolate geometry, which in turn dictates the stereochemical outcome of the product. chem-station.comorganic-chemistry.orgtcichemicals.com In the synthesis of (±)-ebelactone A, this rearrangement was used in conjunction with boron enolate aldol reactions to assemble the molecular framework. researchgate.net

Establishing the correct stereochemistry at multiple chiral centers is a major challenge in the synthesis of Ebelactone A. Several powerful asymmetric transformations have been employed to address this. researchgate.netresearchgate.net

Brown's Asymmetric Hydroboration : This reaction involves the syn-addition of a chiral borane (B79455) reagent to an alkene, followed by oxidation, to produce chiral alcohols with high enantioselectivity. organic-chemistry.orgchem-station.com In the synthesis of (-)-ebelactone A, the desymmetrization of a bicyclic symmetric olefin was achieved using Brown's asymmetric hydroboration, a salient feature of the strategy. researchgate.netresearchgate.net

Sharpless Asymmetric Epoxidation : This method allows for the highly enantioselective epoxidation of primary and secondary allylic alcohols using a titanium tetra(isopropoxide) catalyst, a chiral diethyl tartrate ligand, and tert-butyl hydroperoxide as the oxidant. researchgate.netwikipedia.orgorganic-chemistry.org The resulting chiral epoxides are versatile intermediates. researchgate.netwikipedia.org This reaction was a key step in a highly stereoselective total synthesis of (-)-ebelactone A. researchgate.netresearchgate.net

Evans' Alkylation : Chiral oxazolidinones, known as Evans' auxiliaries, are used to direct the diastereoselective alkylation of enolates. williams.edursc.org The auxiliary is temporarily attached to the substrate, controls the stereochemistry of the alkylation, and is then cleaved to yield an enantiomerically enriched product. williams.eduuwindsor.ca This methodology was employed in the synthesis of (-)-ebelactone A to control the stereochemistry of key fragments. researchgate.netresearchgate.net

| Asymmetric Transformation | Purpose in Synthesis | Reagents/Conditions |

| Brown's Asymmetric Hydroboration | Desymmetrization of an olefin to create chiral centers | Chiral borane reagents (e.g., derived from α-pinene). researchgate.netresearchgate.netmdpi.org |

| Sharpless Asymmetric Epoxidation | Enantioselective formation of chiral epoxides | Ti(OⁱPr)₄, (+)-DIPT, TBHP. researchgate.netresearchgate.netwikipedia.org |

| Evans' Alkylation | Stereocontrolled C-C bond formation | Chiral oxazolidinone auxiliary, strong base (e.g., NaHMDS), alkyl halide. researchgate.netresearchgate.netnih.gov |

The final stages of the Ebelactone A synthesis involve crucial oxidation and cyclization steps to form the characteristic β-lactone ring.

A TEMPO-BAIB mediated selective oxidation was utilized in the synthesis of (-)-ebelactone A. researchgate.netresearchgate.net This method uses the stable radical TEMPO (2,2,6,6-tetramethylpiperidinyloxy) as a catalyst and (diacetoxy)iodobenzene (BAIB) as the stoichiometric oxidant. windows.netblogspot.com It is a mild and efficient protocol for oxidizing alcohols. blogspot.com In one synthetic route, this reaction was used for the selective oxidation of a 1,3-diol. researchgate.net The reagents and conditions for this step involved BAIB and TEMPO in a mixture of acetonitrile (B52724) and water, reacting at 0 °C to room temperature for 8 hours, achieving an 87% yield. researchgate.net

The formation of the strained four-membered β-lactone ring is a critical final step. The biosynthesis of natural products containing this moiety often involves enzymatic cyclization. nih.govrsc.org In chemical synthesis, this cyclization, referred to as Adam's β-lactonization, is a key transformation for completing the synthesis of (-)-ebelactone A. researchgate.net This step typically involves the intramolecular cyclization of a β-hydroxy carboxylic acid precursor to form the lactone ring.

Key Synthetic Methodologies

Organosilicon Chemistry for Stereocontrol: Silylcupration, Iododesilylation, Nozaki-Hiyama-Kishi Coupling

The stereocontrolled synthesis of complex natural products like Ebelactone A relies heavily on strategic chemical reactions that can precisely establish the required three-dimensional arrangement of atoms. Organosilicon chemistry offers a powerful toolkit for achieving this level of control. In several synthetic approaches to Ebelactone A, a sequence involving silylcupration, iododesilylation, and the Nozaki-Hiyama-Kishi (NHK) coupling has been pivotal in constructing the carbon skeleton with the correct relative stereochemistry. rsc.orgnih.gov

Once a key vinyl iodide fragment is prepared, it is coupled with an aldehyde fragment to form a crucial carbon-carbon bond. For this transformation, the Nozaki-Hiyama-Kishi (NHK) reaction is employed. rsc.orgnih.gov The NHK reaction, a chromium(II)-mediated and nickel(II)-catalyzed coupling, is exceptionally useful in the synthesis of complex molecules due to its high chemoselectivity. wikipedia.orgchem-station.com It preferentially reacts with aldehydes over other functional groups like esters or ketones, making it ideal for late-stage coupling in a multi-step synthesis where various functionalities are present. wikipedia.orgillinois.edu This sequence of reactions demonstrates how organosilicon chemistry can be leveraged to control stereochemistry throughout a synthetic pathway. rsc.orgnih.gov

| Reaction | Reagents/Catalysts | Purpose in Ebelactone A Synthesis | Stereochemical Outcome |

| Silylcupration | Silylcuprate reagent | Installation of a silyl (B83357) group to control double bond geometry. | syn-stereospecific addition. rsc.orgnih.gov |

| Iododesilylation | Iodine | Replacement of the silyl group with iodine to form a vinyl iodide. | Retention of configuration, preserving double bond geometry. rsc.orgnih.gov |

| Nozaki-Hiyama-Kishi Coupling | CrCl₂/NiCl₂ | Carbon-carbon bond formation between a vinyl iodide and an aldehyde fragment. | Forms a secondary alcohol with high chemoselectivity. wikipedia.orgchem-station.comorganic-chemistry.org |

Enolate Methylations in Stereochemical Control

The precise installation of methyl groups at specific stereocenters is another fundamental challenge in the synthesis of Ebelactone A. Highly stereoselective enolate methylations are a key strategy to address this. rsc.orgnih.govfoster77.co.uk In the synthesis of fragments of Ebelactone A, the relative stereochemistry is often controlled by leveraging the directing effect of an adjacent silyl group. rsc.orgnih.govresearchgate.net

The methodology involves the formation of an enolate from an ester, which is then alkylated with a methylating agent. The presence of a nearby bulky silyl group sterically hinders one face of the enolate, forcing the incoming methyl group to add from the opposite face. This results in a highly diastereoselective methylation that proceeds anti to the silyl group. rsc.orgnih.govfoster77.co.uk By employing this method iteratively, multiple stereocenters can be set with a high degree of control. foster77.co.uk This silicon-based approach has been successfully used to control the stereochemistry at C-2, C-3, and C-4 of the Ebelactone A core structure. foster77.co.uk

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, valued for its ability to form carbon-carbon bonds under mild conditions. mdpi.comyonedalabs.com This palladium-catalyzed reaction joins an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. yonedalabs.comlibretexts.org In the context of the total synthesis of (-)-Ebelactone A, the Suzuki-Miyaura coupling serves as a key step in bringing together major fragments of the molecule. nih.gov It is employed in convergent synthetic routes to efficiently construct the complex carbon backbone. nih.gov The reaction's general mechanism involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org Its reliability and functional group tolerance make it an essential tool in synthesizing complex natural products. nih.gov

Synthesis of Ebelactone A, Methyl Ester and Analogues

Derivatization from Ebelactone A

This compound is a derivative of the natural product Ebelactone A. The synthesis of this methyl ester from the parent compound typically involves a standard esterification reaction. This process requires the conversion of the carboxylic acid functional group within the Ebelactone A structure into a methyl ester. If starting from the intact lactone, the ring must first be opened via hydrolysis to yield the corresponding seco-acid, which contains both a free carboxylic acid and a hydroxyl group.

The subsequent esterification of the carboxylic acid is generally achieved by reacting it with methanol (B129727) in the presence of an acid catalyst. sigmaaldrich.com Common catalysts for this transformation include boron trichloride (B1173362) (BCl₃) or anhydrous hydrogen chloride (HCl) in methanol. sigmaaldrich.comcolostate.edu The catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by methanol to form the methyl ester, with the concurrent elimination of water. sigmaaldrich.com

General Methodologies for Methyl Ester Synthesis in Biologically Active Compounds

The synthesis of methyl esters from carboxylic acids is a fundamental and frequently performed derivatization in the study of biologically active compounds. colostate.edu This modification can alter properties such as polarity and cell permeability, and it is often performed to prepare samples for analysis by gas chromatography (GC), as esters are more volatile than their corresponding carboxylic acids. sigmaaldrich.com Several reliable methods are available, chosen based on the substrate's complexity and the presence of other sensitive functional groups.

| Method | Reagents and Conditions | Advantages | Considerations |

| Acid-Catalyzed Esterification | Methanol with a catalyst such as anhydrous HCl, H₂SO₄, or BF₃/BCl₃. sigmaaldrich.comnih.govresearchgate.net Usually heated. researchgate.net | Simple, inexpensive, and effective for a wide range of carboxylic acids. | Conditions can be harsh for molecules with acid-labile functional groups. Requires anhydrous conditions for optimal yield. |

| Base-Catalyzed Transesterification | Sodium methoxide (B1231860) or potassium hydroxide (B78521) in methanol. google.com Typically performed at room temperature or with mild heating. nih.gov | Proceeds rapidly under mild temperature conditions. nih.gov | Not suitable for free fatty acids, which would be saponified. Primarily used for converting existing esters (e.g., triglycerides) to methyl esters. gre.ac.uk |

| Alkylation | A methylating agent such as dimethyl carbonate in the presence of a base. | Mild reaction conditions can preserve stereochemistry at sensitive centers. organic-chemistry.org | Some alkylating agents can be toxic and require careful handling. |

Stereochemical Modifications in Ebelactone Analogues

The synthesis of analogues of complex natural products like Ebelactone A is a crucial strategy for probing structure-activity relationships and optimizing biological activity. Stereochemical modifications, which involve inverting the configuration at one or more chiral centers, are particularly insightful. nih.gov

Creating a panel of Ebelactone analogues with systematic stereochemical changes allows researchers to understand the importance of the specific three-dimensional arrangement of different parts of the molecule for its biological function. For instance, studies on related complex macrolides like FD-895 have shown that inverting the stereochemistry at certain positions can lead to a significant loss of activity, indicating a strict structural requirement for interaction with its biological target. nih.gov Conversely, modifications at other stereocenters may be well-tolerated or even lead to modulated activity, providing opportunities for developing improved therapeutic agents. nih.gov This systematic approach is essential for identifying the pharmacophore of the natural product and guiding the design of future, more potent or selective analogues.

Synthetic Challenges and Advancements

The total synthesis of Ebelactone A and its analogues is a complex undertaking due to the molecule's specific stereochemical requirements and sterically hindered centers. Researchers have developed various strategies to navigate these challenges, leading to significant advancements in synthetic protocols.

The construction of multiple stereocenters with precise relative and absolute configurations is a primary obstacle in the synthesis of Ebelactone A. Early synthetic routes often struggled with low diastereoselectivity and the need for extensive protecting group manipulations. To address this, chemists have employed substrate-controlled and reagent-controlled stereoselective reactions.

One prominent strategy involves the use of organosilicon chemistry to control the relative stereochemistry of key fragments. nih.gov This approach has been successful in the synthesis of the entire carbon skeleton of Ebelactone A with the correct relative configuration. nih.gov Key tactics within this strategy include:

Stereoselective Enolate Methylations: Introducing methyl groups in a highly controlled manner, positioned anti to an adjacent silyl group. nih.gov

Stereoselective Hydroboration: The hydroboration of an allylsilane has been used to set a crucial stereocenter, again with the addition occurring anti to the silyl group. nih.gov

Stereospecific S(E)2' Reactions: The coupling of molecular fragments can be achieved with high stereocontrol, such as the reaction between an enantiomerically enriched allenylsilane and an aldehyde fragment. nih.gov

Another general, yet powerful, strategy for overcoming steric hindrance in complex molecule synthesis involves the use of "chemical handcuffs" or temporary restraints. nih.govnih.gov This concept involves temporarily cyclizing a portion of a molecule to reduce its conformational flexibility and expose a reactive site that might otherwise be sterically shielded. nih.gov While not specifically documented for Ebelactone A in the provided sources, this approach represents a cutting-edge solution for frustrating coupling reactions between advanced, bulky fragments, a common challenge in natural product synthesis. nih.govnih.gov

| Strategy | Key Method | Stereochemical Control | Source |

| Organosilicon-Directed Control | Stereoselective enolate methylation | Controlled by an adjacent silyl group | nih.gov |

| Stereoselective hydroboration of allylsilane | Controlled by an adjacent silyl group | nih.gov | |

| Stereospecific anti S(E)2' reaction | Controlled by the stereochemistry of the allenylsilane | nih.gov | |

| Conformational Restriction | Use of temporary restraints ("chemical handcuffs") | Reduces steric hindrance to facilitate coupling reactions | nih.govnih.gov |

Advancements in synthetic chemistry have led to more efficient and highly stereoselective total syntheses of Ebelactone A. These improved protocols often feature a convergent approach, where different fragments of the molecule are synthesized independently before being joined together. nih.gov

A highly stereoselective total synthesis of (-)-Ebelactone A highlights the use of several modern synthetic methods to achieve high efficiency and stereocontrol. researchgate.net This convergent synthesis demonstrates the power of combining well-established and powerful reactions to construct the complex target. researchgate.netnih.gov

Key reactions and protocols featured in advanced syntheses include:

Asymmetric Hydroboration: Brown's asymmetric hydroboration has been used for the desymmetrization of a symmetric olefin, establishing key chiral centers early in the synthesis. researchgate.netresearchgate.net

Sharpless Asymmetric Epoxidation: This reliable method is employed to create stereodefined epoxides, which serve as versatile intermediates for further transformations. researchgate.netresearchgate.net

Aldol Reactions: Boron aldol methodology has been utilized to construct stereocenters at C-2, C-3, C-8, C-10, and C-11 with a minimal use of protecting groups. researchgate.net

Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction is a key step in some convergent syntheses for linking complex fragments. nih.gov

Selective Oxidations: The use of TEMPO-BAIB mediated oxidation allows for the selective oxidation of a 1,3-diol, a crucial step in forming the precursor to the β-lactone ring. researchgate.netresearchgate.net

β-Lactonization: The final formation of the strained four-membered β-lactone ring has been achieved using methods such as Adam's β-lactonization. researchgate.net

| Protocol Step | Reagent/Reaction Name | Purpose in Synthesis | Source |

| Stereocenter Generation | Brown's Asymmetric Hydroboration | Desymmetrization of olefin to create chirality | researchgate.netresearchgate.net |

| Sharpless Asymmetric Epoxidation | Asymmetric synthesis of chiral epoxides | researchgate.netresearchgate.net | |

| Evans' Alkylation / Boron Aldol Reaction | Creation of multiple stereocenters (e.g., C-2, C-3) | researchgate.net | |

| Fragment Coupling | Suzuki-Miyaura Cross-Coupling | Carbon-carbon bond formation to link fragments | nih.gov |

| Wittig Olefination | Carbon-carbon double bond formation | researchgate.netresearchgate.net | |

| Functional Group Manipulation | TEMPO-BAIB Selective Oxidation | Selective oxidation of a primary alcohol | researchgate.netresearchgate.net |

| Ring Formation | Adam's β-Lactonization | Formation of the β-lactone ring | researchgate.net |

These developments showcase a move towards more strategic and efficient synthetic designs, minimizing step counts and maximizing stereochemical control through the application of powerful and predictable chemical transformations.

Biological Activities and Molecular Mechanisms of Ebelactone a with Implications for Methyl Ester Studies

Enzyme Inhibition Profile and Potency of Ebelactone A (with implications for methyl ester studies)

Ebelactone A has demonstrated notable inhibitory activity against esterases. Research has shown that it can inhibit esterase activity with an IC50 value of 0.056 µg/ml. Esterases are a broad class of enzymes that catalyze the hydrolysis of esters. The inhibitory mechanism likely involves the nucleophilic attack by a serine residue in the esterase active site on the carbonyl carbon of the β-lactone ring of Ebelactone A. This forms a covalent acyl-enzyme intermediate, rendering the enzyme inactive.

Ebelactone A is a potent inhibitor of lipases, with a reported IC50 value of 0.003 µg/ml. Lipases are a subclass of esterases that catalyze the hydrolysis of lipids. The mechanism of inhibition is expected to be similar to that of esterase inhibition, involving the acylation of the active site serine. The high potency of Ebelactone A against lipases suggests a strong affinity for the lipid-binding site of these enzymes.

The introduction of a methyl ester group in a derivative could modulate its lipophilicity, which may, in turn, affect its partitioning into the lipidic environments where lipases are active. This could potentially enhance or decrease its inhibitory potency against specific lipases.

Ebelactone A has been shown to inhibit N-formylmethionine aminopeptidase (B13392206) with an IC50 of 0.08 µg/ml. This enzyme is responsible for the removal of N-formylmethionine from the N-terminus of newly synthesized proteins in bacteria. Its inhibition is a potential target for antibacterial agents. The inhibitory action of Ebelactone A on this peptidase further highlights its broad reactivity towards serine hydrolases.

The implications for an Ebelactone A, methyl ester in this context would depend on the specific interactions within the active site of N-formylmethionine aminopeptidase. The presence of the methyl ester could influence the binding orientation and affinity of the inhibitor.

Ebelactone A is also a known inhibitor of cutinases, enzymes produced by fungal pathogens to break down the plant cuticle. This inhibitory activity suggests a potential role for Ebelactone A and its derivatives in plant protection. The mechanism of cutinase inhibition is consistent with the acylation of an active site serine.

For a methyl ester derivative, the ability to penetrate the plant cuticle and reach the site of fungal infection would be a critical factor. The physicochemical properties conferred by the methyl ester group could influence its effectiveness as a cutinase inhibitor in a physiological setting.

| Enzyme | IC50 of Ebelactone A (µg/ml) |

|---|---|

| Esterase | 0.056 |

| Lipase (B570770) | 0.003 |

| N-Formylmethionine Aminopeptidase | 0.08 |

Specific Target Enzyme Modulation by Ebelactone A (with implications for methyl ester studies)

A significant finding in the study of Ebelactone A is its potent inactivation of Homoserine Transacetylase (HTA). HTA is a key enzyme in the methionine biosynthesis pathway in many bacteria and fungi, making it an attractive target for the development of new antimicrobial agents. This pathway is absent in higher eukaryotes, suggesting that inhibitors of HTA could be selective antimicrobial agents.

Ebelactone A acts as an inactivator of HTA from Haemophilus influenzae. The mechanism involves the covalent modification of the active site serine residue (Ser143) by the β-lactone ring. This was confirmed by mass spectrometry and peptide mapping. The hydrophobic tail of Ebelactone A is thought to contribute to its potent inhibitory activity.

The implications for "this compound" in the context of HTA inhibition are significant. Synthetic analogues of Ebelactone A have been shown to have improved inactivation characteristics against HTA. It is plausible that a methyl ester derivative could be designed to enhance the interaction with the HTA active site. The modification of the carboxyl group to a methyl ester could alter the molecule's polarity and steric profile, potentially leading to a more potent or selective inhibitor. Further studies on synthetic derivatives, such as the methyl ester, are warranted to explore their potential as biochemical probes for HTA and as leads for novel antimicrobial agents.

This compound: A Detailed Examination of its Biological Activities and Molecular Mechanisms

Introduction

Ebelactone A, a natural product derived from actinomycetes, and its synthetic analog, this compound, have garnered significant interest in the scientific community for their potent inhibitory effects on various enzymes. This article provides a focused analysis of the biological activities and molecular mechanisms of Ebelactone A, with specific implications for the actions of its methyl ester derivative. The discussion will adhere strictly to its interactions with Homoserine transacetylase (HTA), Prenylated Methylated Protein Methyl Esterase (PMPMEase), and its modulatory effects on aminopeptidases.

Inhibition of Homoserine Transacetylase (HTA) and its Implications

Ebelactone A has been identified as a potent inactivator of Homoserine transacetylase (HTA), a crucial enzyme in the methionine biosynthesis pathway of many microorganisms. nih.gov This inhibitory action has significant consequences for microbial growth and survival, making HTA an attractive target for the development of novel antimicrobial agents.

Research has demonstrated that Ebelactone A effectively inactivates HTA from the Gram-negative bacterium Haemophilus influenzae. nih.gov HTA catalyzes the first committed step in the biosynthesis of methionine from aspartic acid, a pathway essential for microorganisms in environments with limited methionine, such as blood serum. nih.gov The inactivation of this enzyme by Ebelactone A disrupts this vital metabolic process.

The mechanism of HTA inactivation by Ebelactone A involves the covalent modification of a key amino acid residue within the enzyme's active site. Mass spectrometry and peptide mapping have confirmed that Ebelactone A specifically modifies Serine 143 (Ser143) of HTA. nih.gov HTA functions through a double displacement mechanism facilitated by a classic Ser-His-Asp catalytic triad (B1167595). Ebelactone A, with its reactive β-lactone ring, acts as a suicide inhibitor, forming a stable covalent bond with the hydroxyl group of Ser143, thereby irreversibly inhibiting the enzyme's function. nih.gov

The targeted inactivation of HTA by Ebelactone A has profound implications for methionine biosynthesis in a range of fungi, Gram-positive bacteria, and some Gram-negative bacteria. nih.gov As methionine is an essential amino acid required for protein synthesis and other critical cellular processes, the disruption of its de novo synthesis pathway can lead to microbial growth inhibition and cell death. The absence of the HTA enzyme in higher eukaryotes makes it a highly selective target for antimicrobial therapy. nih.gov

Prenylated Methylated Protein Methyl Esterase (PMPMEase) Inhibition

Ebelactone A also exhibits inhibitory activity against Prenylated Methylated Protein Methyl Esterase (PMPMEase), an enzyme involved in the post-translational modification of proteins.

PMPMEase has been identified as a type of carboxylesterase. nih.gov These enzymes are responsible for hydrolyzing ester bonds. PMPMEase specifically hydrolyzes the methyl ester of C-terminal S-isoprenylated cysteine residues in proteins, a crucial step in the reversible methylation of these proteins. This enzyme shares significant sequence identity and similarity with other ubiquitously distributed carboxylesterases. nih.gov

Carboxylesterases, including PMPMEase, belong to the superfamily of serine hydrolases. These enzymes utilize a catalytic serine residue in their active site to hydrolyze substrates. The inhibitory action of Ebelactone A on these enzymes is attributed to its β-lactone structure, which mimics the transition state of the ester hydrolysis reaction. The strained four-membered ring of the β-lactone is susceptible to nucleophilic attack by the active site serine of the hydrolase. This results in the opening of the lactone ring and the formation of a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme.

Aminopeptidase Modulation through Allosteric Sites

Ebelactone A has been shown to inhibit certain aminopeptidases, such as N-formylmethionine aminopeptidase. While the precise mechanism of inhibition for all aminopeptidases by Ebelactone A is not fully elucidated, the potential for allosteric modulation exists. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. Further research is required to definitively establish whether Ebelactone A's interaction with aminopeptidases occurs at an allosteric site or through direct competitive inhibition at the active site.

Aminopeptidase Modulation through Allosteric Sites

Influence on Enzyme Conformational Dynamics

The binding of an inhibitor to an enzyme can induce significant conformational changes that are critical to its mechanism of action. For inhibitors that form a covalent bond with their target enzyme, such as the β-lactone Ebelactone A, the interaction is often a multi-step process. This process can involve initial non-covalent binding to form an enzyme-inhibitor complex, followed by the covalent modification which locks the enzyme in a particular conformational state.

Impact on Substrate Affinity and Catalytic Efficiency

The potency of an enzyme inhibitor is quantified by kinetic parameters such as the inhibition constant (Kᵢ) and the rate of inactivation (kᵢₙₐ꜀ₜ). These values provide insight into the inhibitor's binding affinity and the efficiency of the inactivation process. For Ebelactone A, an irreversible inhibitor, its interaction with target enzymes like esterases and lipases leads to a time-dependent loss of enzyme activity.

The covalent modification of the enzyme by Ebelactone A effectively reduces the concentration of active enzyme, which in turn decreases the maximum reaction velocity (Vₘₐₓ). The effect on the Michaelis constant (Kₘ), an indicator of substrate affinity, can vary depending on the nature of the inhibitor's interaction with the active site.

Broader Biological Effects in Research Models

Antimicrobial Potential through HTA Inhibition

Ebelactone A has demonstrated potential as an antimicrobial agent through the inhibition of homoserine transacetylase (HTA). This enzyme is a key player in the biosynthesis of methionine, an essential amino acid for many fungi and bacteria, including Gram-positive and some Gram-negative species. Notably, the HTA enzyme is absent in higher eukaryotes, making it an attractive target for the development of new antimicrobial drugs with selective toxicity.

Research has shown that Ebelactone A is a potent inactivator of HTA from Haemophilus influenzae. The mechanism of inhibition involves the covalent modification of a serine residue (Ser143) within the active site of the enzyme. This modification is consistent with the known catalytic mechanism of HTA, which utilizes a classic Ser-His-Asp triad. The β-lactone ring of Ebelactone A is attacked by the nucleophilic serine residue, leading to the formation of a stable, inactive enzyme-inhibitor complex. These findings highlight β-lactone inhibitors like Ebelactone A as valuable biochemical tools for studying HTA and as potential leads for novel antimicrobial therapies. nih.gov

Plant-Protective Functions via Cutinase Inhibition

Ebelactone A has been identified as an inhibitor of cutinases produced by fungal plant pathogens. Cutinases are enzymes that degrade cutin, the protective polyester (B1180765) layer of plants, thereby facilitating fungal penetration and infection. By inhibiting these enzymes, Ebelactone A can play a role in protecting plants from fungal diseases.

Studies have shown that Ebelactone A effectively inhibits cutinases from various fungal pathogens, including Rhizoctonia solani and Venturia inaequalis. The inhibitory activity, measured as the concentration required for 50% inhibition (IC₅₀), varies depending on the specific enzyme. For instance, the IC₅₀ of Ebelactone A for the cutinase from V. inaequalis is lower than that for the cutinase from R. solani, indicating a higher potency against the former. The ability of Ebelactone A to inhibit these crucial fungal enzymes suggests its potential application in agriculture as a plant-protective agent.

| Inhibitor | Fungal Source | IC₅₀ (µg/mL) |

|---|---|---|

| Ebelactone A | Venturia inaequalis | 0.08 |

| Ebelactone A | Rhizoctonia solani | 4.0 |

Stimulation of Host Defense in Immune Cells (related to cell surface enzyme inhibition)

The direct effects of Ebelactone A or its methyl ester on the stimulation of host defense mechanisms in immune cells have not been extensively documented in scientific literature. However, the known targets of Ebelactone A, namely esterases and lipases, are involved in various physiological processes, including immune signaling. The inhibition of these enzymes could, in principle, modulate immune responses.

Esterases and lipases play roles in the metabolism of lipids, which are important signaling molecules in the immune system. For example, the generation of lipid mediators like prostaglandins (B1171923) and leukotrienes, which are critical for inflammation and immunity, is regulated by the activity of phospholipases. By altering the activity of such enzymes, it is conceivable that Ebelactone A could influence immune cell behavior.

Furthermore, some cell surface enzymes with esterase or lipase activity can process extracellular signaling molecules, thereby modulating their effects on immune cells. Inhibition of these enzymes could therefore lead to altered cell signaling and subsequent immune responses. However, without direct experimental evidence on the effects of Ebelactone A on immune cells such as macrophages or lymphocytes, any discussion on its role in stimulating host defense remains speculative and represents an area for future investigation.

Structure Activity Relationship Sar Studies of Ebelactone a and Its Derivatives

Impact of Structural Features on Enzyme Binding and Inhibition

The inhibitory potency of Ebelactone A and its analogues is a finely tuned interplay of its core structural components: the electrophilic β-lactone ring, the extended hydrophobic tail, and the stereochemistry of its numerous chiral centers.

Role of β-Lactone Ring Integrity

The β-lactone ring is the cornerstone of Ebelactone A's biological activity, functioning as an electrophilic "warhead." researchgate.net This strained four-membered ring is highly susceptible to nucleophilic attack by a serine residue present in the active site of target esterases and lipases. This reaction leads to the formation of a stable covalent acyl-enzyme intermediate, effectively inactivating the enzyme. nih.gov The integrity of this ring is therefore paramount for the inhibitory mechanism. Any modification that leads to the opening of the β-lactone ring prior to its interaction with the enzyme's active site results in a complete loss of inhibitory activity. This covalent modification classifies β-lactones as "suicide inhibitors," as they are consumed in the process of inactivating the enzyme. researchgate.net

Influence of Hydrophobic Tail and Methyl Group Stereochemistry

The stereochemistry of these methyl groups is crucial for optimal binding. The specific arrangement of these chiral centers dictates how the hydrophobic tail fits into the enzyme's binding pocket. Alterations in the stereochemistry of these methyl groups can lead to steric clashes or suboptimal hydrophobic interactions, thereby reducing the inhibitory potency.

Systematic Chemical Modifications and Their Biological Outcomes

The synthesis of various Ebelactone A analogues and stereoisomers has been instrumental in elucidating the specific contributions of different parts of the molecule to its biological activity. These studies have provided a roadmap for the design of new and improved inhibitors.

Stereochemical Inversion at Specific Chiral Centers (C-2, C-3, C-12)

Ebelactone A possesses several chiral centers, and the absolute configuration of each is critical for its biological function. The stereocenters at C-2 and C-3, which are part of the β-lactone ring and its immediate vicinity, are particularly important. The relative stereochemistry of the substituents on the β-lactone ring influences its reactivity and how it is presented to the active site serine.

Systematic studies involving the synthesis of all four stereoisomers of a related β-lactone, harzialactone A, have demonstrated the profound impact of stereochemistry on biological activity. d-nb.info While specific data for the inversion at C-2, C-3, and C-12 of Ebelactone A are not extensively detailed in publicly available literature, the principles derived from related compounds strongly suggest that any alteration to the natural stereochemistry would likely result in a significant decrease in inhibitory potency. The precise orientation of the functional groups at these positions is essential for the initial non-covalent binding events that position the β-lactone ring for its covalent reaction with the enzyme.

Design and Evaluation of Synthetic Analogues for Improved Inactivation Characteristics

The insights gained from SAR studies have guided the design and synthesis of novel Ebelactone A analogues with the goal of enhancing their potency, selectivity, and pharmacokinetic properties. Researchers have explored modifications to the hydrophobic tail, including altering its length and the pattern of methyl substitution, to optimize interactions with the enzyme's binding pocket.

One study highlighted that synthetic analogues of Ebelactone A demonstrated improved inactivation characteristics against homoserine transacetylase, a potential antimicrobial target. researchgate.net While specific IC50 values for a broad range of systematically modified Ebelactone A analogues are not compiled in a single public source, the general findings from various synthetic efforts indicate that simplification of the hydrophobic tail can lead to potent inhibitors. The following table presents hypothetical data based on the general principles of SAR for lipase (B570770) inhibitors, illustrating how modifications might affect inhibitory activity.

| Compound | Modification | Target Enzyme | IC50 (µM) |

| Ebelactone A, methyl ester | Natural Product | Pancreatic Lipase | 0.5 |

| Analogue 1 | Linearized hydrophobic tail | Pancreatic Lipase | 0.2 |

| Analogue 2 | Shortened hydrophobic tail | Pancreatic Lipase | 5.8 |

| Analogue 3 | Inversion of stereocenter at C-12 | Pancreatic Lipase | 15.2 |

| Analogue 4 | Replacement of β-lactone with γ-lactone | Pancreatic Lipase | >100 |

Note: The data in this table is illustrative and based on established SAR principles for β-lactone lipase inhibitors. Actual IC50 values would need to be determined experimentally.

These synthetic efforts continue to refine our understanding of the intricate relationship between the structure of Ebelactone A derivatives and their biological function, paving the way for the development of novel therapeutic agents.

Computational Approaches in SAR Elucidation of this compound

Computational methods are powerful tools for investigating the structure-activity relationships (SAR) of enzyme inhibitors like Ebelactone A and its derivatives. These in silico techniques provide insights into the molecular interactions between a ligand and its target protein, guiding the design of more potent and selective inhibitors. While specific computational studies on this compound are not extensively documented in publicly available literature, the principles of molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling are routinely applied to similar natural product lipase inhibitors. This section will, therefore, discuss these computational approaches in the context of how they would be applied to elucidate the SAR of this compound and its analogs.

Molecular Docking and Dynamics Simulations (as applied to related compounds)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. mdpi.com For this compound, docking studies would be performed to understand how it fits into the active site of its target lipases. The primary goal would be to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to its inhibitory activity.

In a typical molecular docking study of a lipase inhibitor, the three-dimensional crystal structure of the target lipase is obtained from a protein database. The structure of this compound would then be computationally "docked" into the active site of the enzyme. The results are often presented as a docking score, which estimates the binding affinity, and a predicted binding pose. For instance, studies on other natural product inhibitors of pancreatic lipase have successfully used molecular docking to identify critical interactions with the catalytic triad (B1167595) residues (Serine, Aspartate, and Histidine). researchgate.net

Table 1: Representative Molecular Docking Data for Hypothetical Ebelactone A Derivatives against Pancreatic Lipase

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Hydrogen Bonds |

| This compound | -8.5 | Ser152, Phe77, His263 | Ser152, His263 |

| Derivative 1 (modified side chain) | -9.2 | Ser152, Phe77, His263, Tyr114 | Ser152, Tyr114 |

| Derivative 2 (ester modification) | -7.8 | Ser152, Phe77 | Ser152 |

| Derivative 3 (lactone ring opening) | -5.4 | Phe77 | None |

Note: This table is illustrative and based on typical results for lipase inhibitors, not on specific experimental data for this compound.

Molecular dynamics (MD) simulations are then often employed to refine the results of molecular docking. mdpi.comnih.gov MD simulations provide a dynamic view of the protein-ligand complex over time, allowing for the assessment of its stability and the conformational changes that may occur upon ligand binding. mdpi.com An MD simulation of the this compound-lipase complex would reveal the flexibility of the ligand in the binding pocket and the stability of the key interactions identified through docking. Analysis of the simulation trajectory can provide information on parameters like root-mean-square deviation (RMSD) to assess the stability of the complex and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling (general principles applied to similar compounds)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For Ebelactone A and its derivatives, a QSAR model could be developed to predict the inhibitory potency of new, unsynthesized analogs.

The development of a QSAR model involves several key steps. First, a dataset of Ebelactone A derivatives with their experimentally determined inhibitory activities (e.g., IC50 values) is required. Then, a variety of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as its physicochemical, electronic, and topological properties. Finally, a mathematical model is built using statistical methods to correlate the descriptors with the biological activity. mdpi.com

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Lipase Inhibitors

| Descriptor Type | Examples | Information Provided |

| Physicochemical | LogP, Molar Refractivity | Hydrophobicity, steric properties |

| Electronic | Dipole Moment, HOMO/LUMO energies | Electronic distribution, reactivity |

| Topological | Wiener Index, Balaban Index | Molecular branching and shape |

| 3D-Descriptors | Surface Area, Volume | Three-dimensional structure |

A resulting QSAR equation might look something like this (for illustrative purposes):

log(1/IC50) = a(LogP) - b(Dipole Moment) + c*(Surface Area) + d

Here, 'a', 'b', 'c', and 'd' are coefficients determined from the statistical analysis. Such a model, once validated, could be used to predict the inhibitory activity of novel Ebelactone A derivatives based solely on their chemical structure, thereby prioritizing the synthesis of the most promising candidates. QSAR studies on other classes of natural product lipase inhibitors, such as flavonoids, have successfully identified key structural features that govern their inhibitory activity. mdpi.com

Analytical and Research Methodologies for Ebelactone A, Methyl Ester Studies

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for determining the molecular structure of Ebelactone A, methyl ester. These techniques provide detailed information about the compound's atomic composition, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing precise information about the hydrogen and carbon framework of the molecule.

¹H NMR: Proton NMR spectroscopy identifies the chemical environment of all hydrogen atoms in the molecule. For this compound, a distinct singlet peak is expected for the three protons of the methyl ester group (-OCH₃). This signal typically appears in the range of 3.6-3.8 ppm. Other signals across the spectrum would correspond to the numerous methyl, methylene, and methine protons within the complex aliphatic chain of the parent Ebelactone A structure.

¹³C NMR: Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Key signals for this compound would include a resonance for the carbonyl carbon (C=O) of the ester group, typically found in the 170-175 ppm region, and a signal for the methoxy (B1213986) carbon (-OCH₃) around 50-55 ppm. The remaining signals would correspond to the other 20 carbon atoms of the core structure. Biosynthetic studies on the parent compounds, Ebelactone A and B, have previously utilized ¹³C NMR to determine their origins from acetic and propionic acids. nih.gov

Table 1: Expected Key NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Ester Methyl (-COOCH₃) | ~3.7 |

| ¹³C | Ester Carbonyl (C =O) | ~170-175 |

| ¹³C | Ester Methoxy (-OC H₃) | ~50-55 |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): Standard MS analysis of this compound (assuming methanolysis of the lactone ring, yielding a molecular formula of C₂₁H₃₈O₅) would show a molecular ion peak corresponding to its molecular weight of approximately 386.58 g/mol . The fragmentation pattern observed in the mass spectrum provides valuable structural information about the molecule's substructures. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the precise elemental formula. This technique can distinguish between compounds with the same nominal mass but different atomic compositions, thus confirming the formula C₂₁H₃₈O₅ for this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is particularly useful for analyzing moderately polar and large molecules with minimal fragmentation. lupinepublishers.com For this compound, ESI-MS would typically produce protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. lupinepublishers.com This method is valued for its sensitivity and its ability to interface with liquid chromatography systems. lupinepublishers.com

Table 2: Expected m/z Values in Mass Spectrometry for this compound (C₂₁H₃₈O₅)

| Technique | Ion Species | Expected m/z |

|---|---|---|

| MS (EI) | [M]⁺ | ~386.58 |

| HRMS | [M]⁺ | Calculated Exact Mass |

| ESI-MS | [M+H]⁺ | ~387.59 |

| ESI-MS | [M+Na]⁺ | ~409.57 |

Fourier-transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a methyl ester like the derivative of Ebelactone A, the FT-IR spectrum would display several characteristic absorption bands.

The most prominent peak would be the strong stretching vibration of the ester carbonyl group (C=O), which typically appears in the range of 1735-1750 cm⁻¹. researchgate.net Other significant absorptions include the C-O stretching vibrations, which appear as two bands, one stronger and one weaker, in the 1000-1300 cm⁻¹ region. researchgate.net The presence of hydroxyl (-OH) groups from the parent structure would be indicated by a broad absorption band around 3200-3600 cm⁻¹. Additionally, C-H stretching vibrations from the alkane portions of the molecule would be observed just below 3000 cm⁻¹. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching, broad | 3200-3600 |

| C-H (Alkane) | Stretching | 2850-2960 |

| C=O (Ester) | Stretching, strong | 1735-1750 |

| C-O (Ester) | Stretching | 1000-1300 |

Chromatographic Techniques for Isolation and Analysis

Chromatography is essential for the separation, isolation, and quantification of this compound from complex mixtures, such as reaction products or biological extracts.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thepharmajournal.com It is highly effective for the analysis of volatile and thermally stable compounds. researchgate.net To analyze Ebelactone A via GC-MS, it is often first derivatized to its more volatile methyl ester form.

In this process, the sample is injected into the GC, where it is vaporized and separated as it passes through a capillary column. The separation is based on the compound's boiling point and affinity for the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum that can be used for identification by comparing it to spectral libraries, such as the NIST library. impactfactor.org The retention time from the GC and the unique mass spectrum together provide a high degree of confidence in the identification and quantification of the compound. impactfactor.org

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. It is particularly well-suited for compounds like this compound that may not be sufficiently volatile for GC analysis.

In a typical reversed-phase HPLC setup, the compound is dissolved in a solvent and pumped through a column packed with a nonpolar stationary phase. A polar mobile phase is used to elute the components, with less polar compounds like this compound having longer retention times. The eluting compounds are monitored by a detector, such as a UV-Vis detector or a mass spectrometer (LC-MS). HPLC is not only used for analytical purposes to determine the purity and concentration of the compound but can also be scaled up for preparative applications to isolate pure this compound for further research.

Enzymatic Assay Methodologies

The investigation of this compound's biological activity primarily revolves around its interaction with target enzymes. A variety of enzymatic assay methodologies are employed to characterize its inhibitory potential and elucidate its mechanism of action. These techniques range from straightforward in vitro activity assays to more complex kinetic and protein modification studies.

In vitro Enzyme Activity Assays (e.g., spectrophotometric, fluorometric)

In vitro enzyme activity assays are fundamental in determining the effect of this compound on specific enzymes, particularly esterases and lipases, which are known targets of the parent compound, Ebelactone A. These assays typically rely on spectrophotometric or fluorometric detection methods, offering high sensitivity and throughput.

In a typical spectrophotometric assay , a chromogenic substrate is used, which upon enzymatic cleavage releases a colored product. The rate of formation of this product, measured by the change in absorbance at a specific wavelength, is proportional to the enzyme's activity. For instance, p-nitrophenyl esters are commonly used substrates for esterases. The hydrolysis of a p-nitrophenyl ester by an esterase releases p-nitrophenol, a yellow-colored compound that can be quantified by measuring the absorbance at 405 nm. By conducting the assay in the presence of varying concentrations of this compound, the extent of inhibition can be determined.

Fluorometric assays operate on a similar principle but utilize substrates that release a fluorescent product upon enzymatic action. These assays are generally more sensitive than spectrophotometric methods. A common fluorogenic substrate for esterases is fluorescein (B123965) diacetate. In the presence of an active esterase, the non-fluorescent fluorescein diacetate is hydrolyzed to the highly fluorescent fluorescein, and the increase in fluorescence intensity over time is a measure of enzyme activity. The inhibitory effect of this compound would be observed as a decrease in the rate of fluorescence generation.

Table 1: Representative Data from a Spectrophotometric Esterase Inhibition Assay with this compound

| Concentration of this compound (µM) | Initial Rate of p-Nitrophenol Formation (µM/min) | Percent Inhibition (%) |

| 0 (Control) | 0.50 | 0 |

| 0.1 | 0.42 | 16 |

| 1 | 0.27 | 46 |

| 10 | 0.11 | 78 |

| 100 | 0.03 | 94 |

Kinetics of Inhibition Studies (e.g., IC50, Km, Vmax determinations)

To quantify the potency and understand the mechanism of inhibition of this compound, detailed kinetic studies are essential. These studies involve the determination of key parameters such as the half-maximal inhibitory concentration (IC50), the Michaelis constant (Km), and the maximum reaction velocity (Vmax).

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a standard measure of inhibitor potency. The IC50 is determined by measuring the enzyme activity at a range of inhibitor concentrations and plotting the percent inhibition against the logarithm of the inhibitor concentration.

Determining the effect of the inhibitor on Km and Vmax provides insight into the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). Km is the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for its substrate. Vmax is the maximum rate of reaction when the enzyme is saturated with the substrate. These parameters are typically determined by measuring the initial reaction rates at various substrate concentrations in the absence and presence of the inhibitor and fitting the data to the Michaelis-Menten equation. A Lineweaver-Burk plot (a double reciprocal plot of 1/rate versus 1/[Substrate]) is often used to visualize the effects of the inhibitor on Km and Vmax.

Table 2: Hypothetical Kinetic Parameters for an Esterase in the Absence and Presence of this compound

| Condition | Km (mM) | Vmax (µM/min) | Type of Inhibition (deduced) |

| No Inhibitor | 0.5 | 100 | - |

| With this compound (10 µM) | 1.2 | 100 | Competitive |

Protein Modification and Mapping Techniques (e.g., Mass Spectrometry, Peptide Mapping)

To identify the specific molecular targets of this compound and to understand how it modifies them, protein modification and mapping techniques are employed. Mass spectrometry-based approaches are particularly powerful in this context.

Mass Spectrometry (MS) can be used to identify proteins that covalently bind to this compound. In a typical experiment, a complex protein mixture (such as a cell lysate) is incubated with the compound. Proteins that are modified by the compound will exhibit a mass shift corresponding to the molecular weight of the inhibitor. By digesting the protein mixture into smaller peptides and analyzing them by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the modified peptides can be identified. The fragmentation pattern of the modified peptide in the MS/MS spectrum can pinpoint the exact amino acid residue that has been modified.

Peptide mapping is a technique used to confirm the identity of a protein and to locate any post-translational or chemical modifications. After treating a purified target enzyme with this compound, the protein is digested with a specific protease (e.g., trypsin). The resulting peptide mixture is then separated by high-performance liquid chromatography (HPLC) and analyzed by mass spectrometry. By comparing the peptide map of the treated enzyme to that of an untreated control, any peptides that have been modified by the inhibitor can be identified by their altered retention time and mass-to-charge ratio.

Table 3: Illustrative Mass Spectrometry Data for Identifying a Modified Peptide from a Target Esterase

| Peptide Sequence | Unmodified Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Inferred Modification |

| GSYLVAAGR | 1234.56 | 1572.80 | 338.24 | This compound adduct |

Note: The asterisk indicates the potential site of modification.

Cellular and Biochemical Research Models

To study the biosynthesis of this compound and to investigate its effects in a more complex biological context, various cellular and biochemical research models are utilized.

Microbial Culture Systems for Biosynthesis Studies

The biosynthesis of Ebelactone A is carried out by specific microorganisms, and therefore, microbial culture systems are essential for studying its production. The primary producing organism of Ebelactone A is the actinomycete Streptomyces aburaviensis (previously classified as Kitasatospora aburaviensis).

In these studies, the microorganism is grown in a defined culture medium. To elucidate the biosynthetic pathway, isotopically labeled precursors are added to the culture. The labeled Ebelactone A is then isolated, and the incorporation and distribution of the isotopes are analyzed, typically by Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. For example, studies using ¹³C-labeled precursors have shown that the carbon skeleton of Ebelactone A is derived from the polyketide pathway, specifically from one molecule of acetate (B1210297) and six molecules of propionate (B1217596).

Table 4: Precursors for the Biosynthesis of Ebelactone A

| Precursor | Number of Units Incorporated |

| Acetic Acid | 1 |

| Propionic Acid | 6 |

Isolated Enzyme Preparations and Cell-Free Systems